

Technical Support Center: Optimizing RNA Purity from Phenol-Chloroform Extraction

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Compound of Interest		
Compound Name:	Sodium phenol	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of RNA isolated using the phenol-chloroform method.

Frequently Asked Questions (FAQs)

Q1: What are the expected absorbance ratios for pure RNA?

For high-quality RNA, the following spectrophotometric ratios are expected:

Metric	Ideal Ratio	Indication of Purity
A260/A280	~2.0	A lower ratio may indicate protein or phenol contamination.
A260/A230	2.0 - 2.2	A lower ratio often suggests contamination with guanidinium salts, phenol, or other organic compounds.[1]

Q2: What are the common contaminants in a phenol-chloroform RNA extraction?

Common contaminants include:



- Phenol: Carried over from the organic phase, it can inhibit downstream enzymatic reactions.
 [2]
- Guanidinium salts: Originating from the lysis buffer (e.g., TRIzol), these can inhibit reverse transcriptase and polymerase enzymes.[1]
- Ethanol: Residual ethanol from the washing steps can interfere with downstream applications like RT-qPCR.
- Genomic DNA (gDNA): Incomplete phase separation can lead to gDNA contamination.

Q3: How do I know if my RNA sample is contaminated?

Low A260/280 and A260/A230 ratios are the primary indicators of contamination. Visual cues during the extraction process, such as a viscous aqueous phase (indicating high gDNA content) or a discolored RNA pellet, can also suggest impurity.

Q4: Can I still use my RNA sample if the purity ratios are low?

The suitability of an RNA sample with low purity ratios depends on the downstream application. While some applications like RT-qPCR may tolerate minor impurities, others like RNA sequencing require high-purity RNA.[3][4] It is generally recommended to perform a cleanup procedure for samples with suboptimal ratios.

Troubleshooting Guide

This guide addresses specific issues that can arise during phenol-chloroform RNA extraction.

Low A260/230 Ratio (<1.8)

A low A260/230 ratio is one of the most common issues and typically points to contamination with guanidinium thiocyanate or phenol.

Problem: The A260/230 ratio of my RNA sample is below 1.8.

Possible Causes & Solutions:



Cause	Solution
Guanidinium Salt Contamination	1. Additional Ethanol Wash: Perform an extra wash step with 75-80% ethanol after pelleting the RNA. Ensure all supernatant is removed after each wash. Three washes may be necessary for heavily contaminated samples.[5] [6] 2. RNA Re-precipitation: If additional washes are insufficient, re-precipitate the RNA. This involves re-dissolving the RNA in nuclease-free water, adding a salt (e.g., sodium acetate), and precipitating with ethanol or isopropanol.[7][8]
Phenol Contamination	1. Additional Chloroform Extraction: After the initial phenol-chloroform extraction, perform a second extraction on the aqueous phase with chloroform alone. This helps to remove residual phenol.[2][9] 2. Careful Pipetting: When separating the aqueous and organic phases, be careful not to disturb the interphase. It is better to leave a small amount of the aqueous phase behind than to risk carrying over phenol.

An additional ethanol wash can significantly improve the A260/230 ratio by removing residual salts.

Washing Steps	Average A260/230 Ratio
One 75% Ethanol Wash	1.55
Two 75% Ethanol Washes	2.05

Note: These are representative values and actual results may vary depending on the sample and initial contamination level.

Low A260/280 Ratio (<1.8)

A low A260/280 ratio is often indicative of protein or phenol contamination.



Problem: The A260/280 ratio of my RNA sample is below 1.8.

Possible Causes & Solutions:

Cause	Solution
Protein Contamination	1. Incomplete Phase Separation: Ensure thorough mixing during the phenol-chloroform extraction to allow for complete protein denaturation and partitioning into the organic phase and interphase. 2. Avoid the Interphase: When collecting the aqueous phase, be extremely careful to avoid aspirating any of the white, flocculent material at the interphase, which is rich in denatured protein.[10]
Phenol Contamination	 Additional Chloroform Extraction: As with a low A260/230 ratio, an additional chloroform extraction can help remove residual phenol.[2] Use of Phase Lock Gel: Consider using phase lock gel tubes, which create a solid barrier between the aqueous and organic phases, simplifying the removal of the aqueous phase without interphase contamination.

Genomic DNA Contamination

Genomic DNA can co-precipitate with RNA and interfere with downstream applications, especially RT-qPCR.

Problem: My RNA sample is viscous, and I suspect gDNA contamination.

Possible Causes & Solutions:



Cause	Solution
Incomplete DNA Partitioning	1. Use of Acidic Phenol: Ensure the phenol solution is acidic (pH 4-5). At this pH, DNA is denatured and preferentially partitions into the organic phase, while RNA remains in the aqueous phase.[11] 2. DNase Treatment: After RNA isolation, treat the sample with RNase-free DNase to degrade any contaminating gDNA. Subsequently, the DNase must be removed, which can be achieved through a re-extraction with phenol-chloroform or by using a column-based cleanup kit.[11]
Excessive Sample Input	1. Reduce Starting Material: Overloading the extraction with too much starting material can lead to incomplete lysis and inefficient phase separation. Follow the recommended sample-to-reagent ratios.

Experimental Protocols Standard Phenol-Chloroform RNA Extraction

This protocol is a general guideline and may need optimization for specific sample types.

- Homogenization: Homogenize cells or tissues in a guanidinium-based lysis solution (e.g., TRIzol) according to the manufacturer's instructions.
- Phase Separation:
 - Add 0.2 volumes of chloroform per volume of lysis solution.
 - Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C.
- RNA Precipitation:



- Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.
- Add 0.5 volumes of isopropanol and mix gently.
- Incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
- RNA Wash:
 - Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
 - Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
 - Repeat the wash step.
- Resuspension:
 - Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not overdry.
 - Resuspend the RNA pellet in an appropriate volume of RNase-free water.

RNA Re-precipitation for Purity Improvement

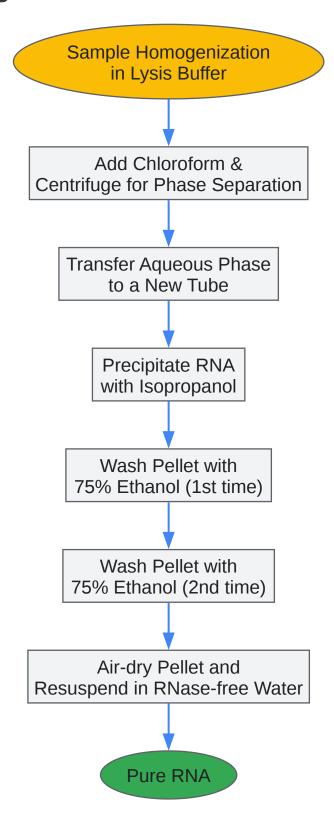
This protocol can be used to clean up RNA samples with low purity ratios.[7][8]

- Dilution: Bring the volume of your RNA sample to 100 μL with RNase-free water.
- Salt Addition: Add 10 μL of 3 M sodium acetate (pH 5.2).
- Ethanol Precipitation: Add 2.5 to 3 volumes (250-300 μL) of ice-cold 100% ethanol.
- Incubation: Incubate at -20°C for at least 30 minutes. For low concentration samples, incubate overnight.
- Pelleting: Centrifuge at maximum speed for 30 minutes at 4°C.
- Washing: Discard the supernatant and wash the pellet twice with 70-75% ethanol.



• Resuspension: Air-dry the pellet and resuspend in RNase-free water.

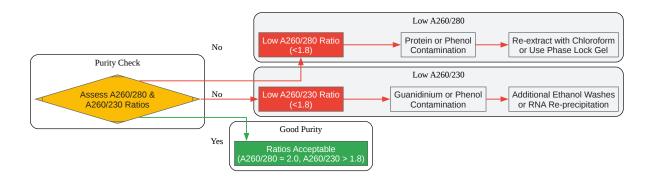
Visual Guides





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Caption: Standard Phenol-Chloroform RNA Extraction Workflow.



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Caption: Troubleshooting Logic for Low RNA Purity Ratios.

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